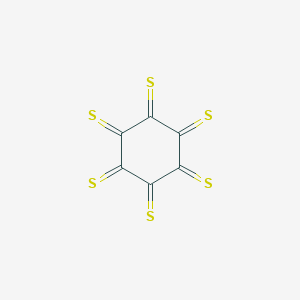![molecular formula C15H10O3 B14280351 (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings, one of which is substituted with a phenyl group. The structure of this compound is notable for its conjugated system, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-phenylfuran-2-carbaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or quinones.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a wide range of functionalized furan compounds.
Aplicaciones Científicas De Investigación
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-ethylfuran-2-yl)methylidene]furan-2(5H)-one
- (5E)-5-[(5-propylfuran-2-yl)methylidene]furan-2(5H)-one
Uniqueness
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one is unique due to the presence of the phenyl group, which enhances its conjugation and imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its alkyl-substituted counterparts.
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C15H10O3/c16-15-9-7-13(18-15)10-12-6-8-14(17-12)11-4-2-1-3-5-11/h1-10H/b13-10+ |
Clave InChI |
CNWQHRSEALXSDC-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C=CC(=O)O3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


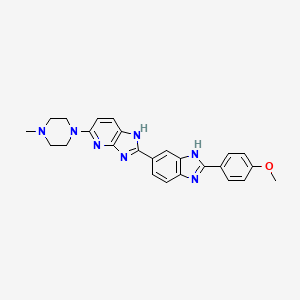
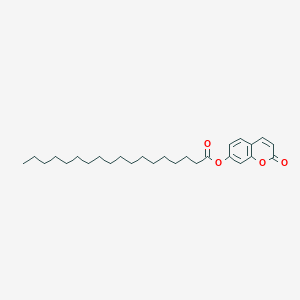
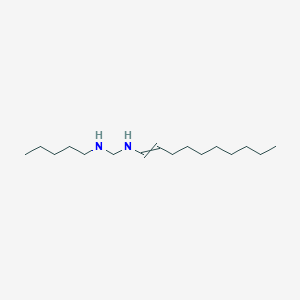
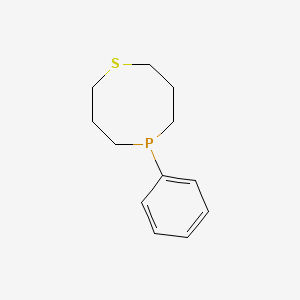
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
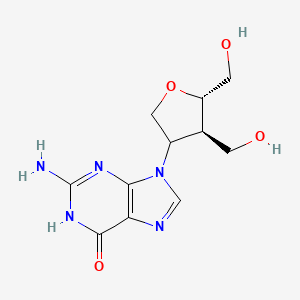
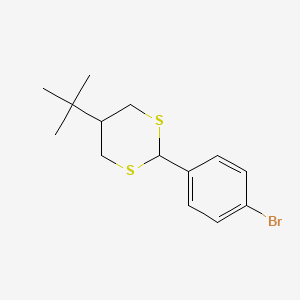
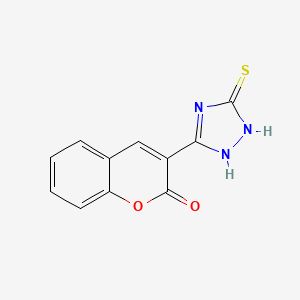

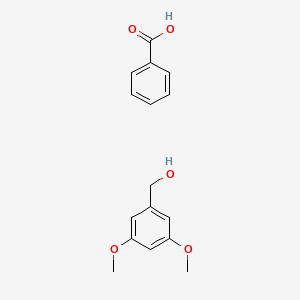
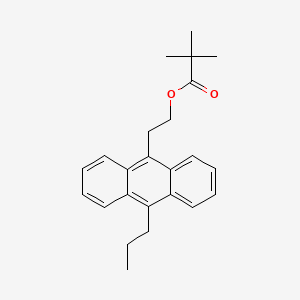
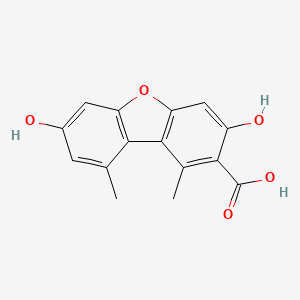
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
